molecular formula C18H17N3O2 B2652201 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 320422-16-0

1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

Cat. No.: B2652201
CAS No.: 320422-16-0
M. Wt: 307.353
InChI Key: DNQOMSMXKOXSQF-LVZFUZTISA-N
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Description

1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is a compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] typically involves the reaction of 1-allyl-1H-indole-2,3-dione with 4-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-allyl-1H-indole-2,3-dione: A precursor in the synthesis of the target compound.

    4-methoxyphenylhydrazine: Another precursor used in the synthesis.

    Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.

Uniqueness

1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of the indole nucleus with the hydrazone moiety makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]-1-prop-2-enylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-12-21-16-7-5-4-6-15(16)17(18(21)22)20-19-13-8-10-14(23-2)11-9-13/h3-11,22H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWGRFQWHSFVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160864
Record name 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320422-16-0
Record name 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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